molecular formula C27H38O7 B1220087 12-Deoxy-phorbol-13-alpha-methylbutyrate-20-acetate CAS No. 25090-73-7

12-Deoxy-phorbol-13-alpha-methylbutyrate-20-acetate

Cat. No.: B1220087
CAS No.: 25090-73-7
M. Wt: 474.6 g/mol
InChI Key: QOSLYAARSBMQOF-NBJLYKDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-deoxyphorbol 20-acetate 13-(2-methylbutanoate) is a phorbol ester that is 12-deoxyphorbol in which the hydroxy groups at positions 13 and 20 have been converted to their respective 2-methylbutanoate and acetate esters. It has a role as a plant metabolite. It is a phorbol ester, a butyrate ester, an acetate ester and a tertiary alpha-hydroxy ketone.

Properties

CAS No.

25090-73-7

Molecular Formula

C27H38O7

Molecular Weight

474.6 g/mol

IUPAC Name

[(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbutanoate

InChI

InChI=1S/C27H38O7/c1-8-14(2)23(30)34-26-11-16(4)27(32)19(21(26)24(26,6)7)10-18(13-33-17(5)28)12-25(31)20(27)9-15(3)22(25)29/h9-10,14,16,19-21,31-32H,8,11-13H2,1-7H3/t14?,16-,19+,20-,21-,25-,26+,27-/m1/s1

InChI Key

QOSLYAARSBMQOF-NBJLYKDOSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)COC(=O)C)O)C

SMILES

CCC(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C

Canonical SMILES

CCC(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-Deoxy-phorbol-13-alpha-methylbutyrate-20-acetate
Reactant of Route 2
Reactant of Route 2
12-Deoxy-phorbol-13-alpha-methylbutyrate-20-acetate
Reactant of Route 3
Reactant of Route 3
12-Deoxy-phorbol-13-alpha-methylbutyrate-20-acetate
Reactant of Route 4
12-Deoxy-phorbol-13-alpha-methylbutyrate-20-acetate
Reactant of Route 5
12-Deoxy-phorbol-13-alpha-methylbutyrate-20-acetate
Reactant of Route 6
12-Deoxy-phorbol-13-alpha-methylbutyrate-20-acetate

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